molecular formula C16H12N2O4S B184085 3-(Quinolin-8-ylsulfonylamino)benzoic acid CAS No. 209173-94-4

3-(Quinolin-8-ylsulfonylamino)benzoic acid

Cat. No. B184085
M. Wt: 328.3 g/mol
InChI Key: CLILVEMCMVDPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-8-ylsulfonylamino)benzoic acid, also known as QSA, is a chemical compound that has gained attention for its potential use in scientific research. QSA is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

3-(Quinolin-8-ylsulfonylamino)benzoic acid's mechanism of action involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the pH of the extracellular environment, which can inhibit the growth and survival of cancer cells. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-(Quinolin-8-ylsulfonylamino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and potential use in cancer treatment. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has also been studied for its potential use in treating osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are involved in bone resorption.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Quinolin-8-ylsulfonylamino)benzoic acid in lab experiments is its potent inhibition of carbonic anhydrase enzymes, which can be useful in studying their role in various physiological processes. However, 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment may be limited by its ability to inhibit the activity of both cancerous and normal cells. Further research is needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in cancer treatment.

Future Directions

There are various future directions for research on 3-(Quinolin-8-ylsulfonylamino)benzoic acid, including its potential use in cancer treatment, osteoporosis treatment, and other physiological processes involving carbonic anhydrase enzymes. Further studies are needed to determine the safety and efficacy of 3-(Quinolin-8-ylsulfonylamino)benzoic acid in these applications, as well as its potential use in combination with other drugs. Additionally, research into the synthesis of 3-(Quinolin-8-ylsulfonylamino)benzoic acid derivatives may lead to the development of more potent inhibitors of carbonic anhydrase enzymes.

Synthesis Methods

3-(Quinolin-8-ylsulfonylamino)benzoic acid can be synthesized through various methods, including the reaction of 8-aminoquinoline with benzenesulfonyl chloride and subsequent reaction with 3-aminobenzoic acid. Another method involves the reaction of 8-aminoquinoline with 3-carboxybenzenesulfonyl chloride in the presence of a base. Both methods have been successful in producing 3-(Quinolin-8-ylsulfonylamino)benzoic acid with high yields.

Scientific Research Applications

3-(Quinolin-8-ylsulfonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and ion transport. 3-(Quinolin-8-ylsulfonylamino)benzoic acid has shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This has led to research into 3-(Quinolin-8-ylsulfonylamino)benzoic acid's potential use in cancer treatment.

properties

CAS RN

209173-94-4

Product Name

3-(Quinolin-8-ylsulfonylamino)benzoic acid

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

3-(quinolin-8-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-5-1-7-13(10-12)18-23(21,22)14-8-2-4-11-6-3-9-17-15(11)14/h1-10,18H,(H,19,20)

InChI Key

CLILVEMCMVDPJI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2

Origin of Product

United States

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